molecular formula C24H38O4 B1237573 Hydroxydietrichequinone CAS No. 99664-29-6

Hydroxydietrichequinone

Cat. No.: B1237573
CAS No.: 99664-29-6
M. Wt: 390.6 g/mol
InChI Key: IIPLYLLAOLKPQT-VQHVLOKHSA-N
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Description

Hydroxydietrichequinone (HDQ) is a hydroxy-substituted quinone derivative, structurally characterized by a quinoid core with hydroxyl (-OH) groups attached to its aromatic ring. Hydroxyquinones are redox-active molecules with diverse biological and chemical applications, including roles as enzyme cofactors, antimicrobial agents, and intermediates in organic synthesis .

Key structural features of HDQ likely include:

  • A quinone backbone (1,4- or 1,2-diketone configuration).
  • Hydroxyl groups at specific positions (e.g., ortho or para to the quinone carbonyls).
  • Potential substituents (e.g., methyl, isopropyl groups) influencing solubility and reactivity .

Properties

CAS No.

99664-29-6

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

3-[(E)-heptadec-3-en-8-yl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C24H38O4/c1-4-6-8-10-11-13-15-17-19(16-14-12-9-7-5-2)22-23(26)20(25)18-21(28-3)24(22)27/h7,9,18-19,26H,4-6,8,10-17H2,1-3H3/b9-7+

InChI Key

IIPLYLLAOLKPQT-VQHVLOKHSA-N

SMILES

CCCCCCCCCC(CCCC=CCC)C1=C(C(=O)C=C(C1=O)OC)O

Isomeric SMILES

CCCCCCCCCC(CCC/C=C/CC)C1=C(C(=O)C=C(C1=O)OC)O

Canonical SMILES

CCCCCCCCCC(CCCC=CCC)C1=C(C(=O)C=C(C1=O)OC)O

Synonyms

3-heptadec-8-enyl-2-hydroxy-5-methoxy-(1,4)benzoquinone
hydroxydietrichequinone

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with HDQ:

Compound Structure Key Features Biological/Chemical Role
Hydroquinone 1,4-Benzenediol Simplest dihydroxybenzene; strong reducing agent Antioxidant, photographic developer
2-Hydroxyanthraquinone Anthraquinone with -OH at C2 Antitumor and antiviral activity; used in dye synthesis Natural pigment, medicinal applications
Asterriquinone B1 Trimeric hydroxyquinone with methyl/isopropyl substituents Insulin-mimetic and anti-diabetic activity Drug development for metabolic disorders
Lawsone (1) 2-Hydroxy-1,4-naphthoquinone Natural dye (henna); antimicrobial properties Cosmetics, traditional medicine
Conocurvone (2) Trimeric hydroxynaphthoquinone Anti-HIV activity Antiviral research

Limitations and Challenges

  • Structural Complexity: Multi-ring systems (e.g., conocurvone) require intricate synthetic routes, limiting scalability .
  • Toxicity: Some hydroxyquinones (e.g., hydroquinone) exhibit cytotoxicity at high concentrations, necessitating structural optimization for therapeutic use .
  • For instance, minor substituent changes in asterriquinones drastically alter insulin-mimetic potency .

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